1-(Diphenylacetyl)-4-methylpiperazine

Description

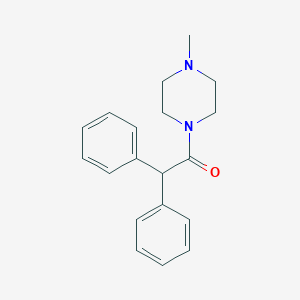

1-(Diphenylacetyl)-4-methylpiperazine is a piperazine derivative characterized by a diphenylacetyl group attached to the nitrogen atom of the 4-methylpiperazine scaffold. The diphenylacetyl moiety consists of two aromatic phenyl rings linked via an acetyl group, conferring significant lipophilicity and steric bulk. Its molecular formula is C₁₉H₂₁N₂O, with a molecular weight of 293.4 g/mol. Piperazine derivatives are widely explored for diverse biological activities, including receptor modulation, antimicrobial effects, and enzyme inhibition .

Properties

Molecular Formula |

C19H22N2O |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

1-(4-methylpiperazin-1-yl)-2,2-diphenylethanone |

InChI |

InChI=1S/C19H22N2O/c1-20-12-14-21(15-13-20)19(22)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 |

InChI Key |

IZRMMAFVFMFKSJ-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The table below compares 1-(Diphenylacetyl)-4-methylpiperazine with structurally analogous piperazine derivatives, highlighting substituent variations, molecular weights, and key activities:

*Hypothetical activity inferred from structural analogs.

Key Findings

Substituent Effects on Activity: Diphenylacetyl vs. Dichlorophenylethyl (BD1063): The diphenylacetyl group’s aromatic bulk may enhance nonpolar interactions with lipid-rich environments (e.g., CNS membranes), whereas BD1063’s dichlorophenylethyl group confers sigma receptor selectivity due to halogen-mediated hydrophobic interactions . Chloroindole Carbonyl (JNJ7777120): The electron-withdrawing chloroindole group likely improves histamine H4 receptor binding affinity compared to diphenylacetyl’s neutral acetyl linker . Bis(4-chlorophenyl)pyrrole (BM212): Chlorinated aromatic rings contribute to antimicrobial activity by disrupting mycobacterial membrane proteins (MmpL3) .

Herbicide Safener (1-(4-Fluorophenylthiocarbamoyl)-4-MP): The thiocarbamoyl group protects maize ALS enzymes from herbicide inhibition, a niche application distinct from diphenylacetyl’s inferred CNS focus .

Synthesis and Stability :

- Diphenylacetyl Synthesis : Likely involves acylation of 4-methylpiperazine with diphenylacetyl chloride, analogous to methods in (alkylation/Se coupling) and (patented diphenylethyl derivatization) .

- β-Cyclodextrin Complexation : Similar to –2, the diphenylacetyl derivative’s lipophilicity may necessitate host-guest complexes (e.g., β-cyclodextrin) to improve aqueous solubility .

Receptor Selectivity :

- Sigma-1 Antagonism (BD1063) : The dichlorophenylethyl group’s steric profile enables selective sigma-1 receptor binding (Ki < 100 nM), whereas diphenylacetyl’s bulkier structure may favor alternative targets .

- Histamine H4 Modulation (JNJ7777120) : The chloroindole carbonyl group’s planar geometry aligns with H4 receptor pockets, unlike diphenylacetyl’s flexible acetyl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.